

Diethyl pyridine-3,5-dicarboxylate chemical properties and structure

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Compound of Interest

Compound Name: *Diethyl pyridine-3,5-dicarboxylate*

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Diethyl Pyridine-3,5-dicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyridine-3,5-dicarboxylate is a heterocyclic organic compound belonging to the class of pyridine derivatives. Its structure, featuring a central pyridine ring substituted with two ethyl ester groups, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides an in-depth overview of its chemical properties, structure, synthesis, and spectral characterization. While specific biological signaling pathways for **diethyl pyridine-3,5-dicarboxylate** are not extensively documented, the broader class of pyridine dicarboxylates has been investigated for various biological activities, including antimicrobial and calcium channel blocking effects. This guide consolidates available data to serve as a comprehensive resource for professionals in research and development.

Chemical Structure and Identification

The fundamental structure of **diethyl pyridine-3,5-dicarboxylate** consists of a pyridine ring with ethyl carboxylate groups at the 3 and 5 positions.

Identifier	Value
IUPAC Name	diethyl pyridine-3,5-dicarboxylate[1]
Synonyms	Diethyl 3,5-pyridinedicarboxylate, 3,5-Pyridinedicarboxylic acid diethyl ester, Pyridine-3,5-dicarboxylic acid diethyl ester[2]
CAS Number	4591-56-4[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₄ [1][2]
Molecular Weight	223.22 g/mol [1]
SMILES	CCOC(=O)C1=CC(=CN=C1)C(=O)OCC[1]
InChI Key	PGGQCHVPWSXPSI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **diethyl pyridine-3,5-dicarboxylate** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Source
Physical State	Solid[2]	CymitQuimica
Melting Point	49.0 to 53.0 °C	ChemicalBook
Boiling Point	117 °C at 0.5 mmHg	ChemicalBook
Density	1.165 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
pKa	1.37 ± 0.20 (Predicted)	ChemicalBook
Solubility	Soluble in Methanol	ChemicalBook

Synthesis and Purification

The synthesis of **diethyl pyridine-3,5-dicarboxylate** and its derivatives often involves the Hantzsch pyridine synthesis or variations thereof. A general experimental protocol, based on

the synthesis of a related isomer, is outlined below.

General Experimental Protocol: Esterification of Pyridine Dicarboxylic Acid

This protocol describes a general method for the synthesis of diethyl pyridinedicarboxylates via esterification of the corresponding dicarboxylic acid.

Materials:

- Pyridine-3,5-dicarboxylic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Benzene
- Sodium Bicarbonate (NaHCO₃)
- Ethyl Acetate (EtOAc)
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel
- Hexane
- Diethyl Ether (Et₂O)

Procedure:[\[3\]](#)

- Acid-Catalyzed Esterification: A suspension of pyridine-3,5-dicarboxylic acid (1 equivalent) in absolute ethanol is prepared in a round-bottom flask. Concentrated sulfuric acid is added slowly as a catalyst. The reaction mixture is then refluxed for approximately 16 hours.

- **Azeotropic Removal of Water:** Benzene is added to the reaction mixture, and the benzene/ethanol/water azeotrope is removed by distillation to drive the reaction to completion. Additional benzene/ethanol mixture can be added periodically.
- **Work-up:** After cooling, the reaction mixture is poured into a large volume of ice-water. Solid sodium bicarbonate is carefully added to neutralize the excess acid.
- **Extraction:** The product is extracted from the aqueous layer using ethyl acetate.
- **Washing and Drying:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by silica gel column chromatography using a mixture of diethyl ether and hexane as the eluent. Further purification can be done by recrystallization from a suitable solvent system like diethyl ether/hexane.

Synthesis Workflow

General Synthesis Workflow for Diethyl Pyridine-3,5-dicarboxylate

Pyridine-3,5-dicarboxylic Acid + Ethanol

Add H_2SO_4 (catalyst)

Reflux (16h)

Azeotropic Distillation with Benzene

Neutralization with NaHCO_3

Extraction with Ethyl Acetate

Washing and Drying

Column Chromatography

Recrystallization

Pure Diethyl Pyridine-3,5-dicarboxylate

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Caption: General workflow for the synthesis and purification of **diethyl pyridine-3,5-dicarboxylate**.

Spectroscopic Data

The structural elucidation of **diethyl pyridine-3,5-dicarboxylate** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** While a spectrum for the title compound is not readily available in the provided search results, the ^1H NMR spectrum of the related diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in CDCl_3 shows characteristic signals for the ethyl groups (a quartet around 4.0 ppm and a triplet around 0.9 ppm) and the methyl groups (a singlet around 2.5 ppm). The aromatic proton would appear further downfield.[\[4\]](#)
- ^{13}C NMR:** The ^{13}C NMR spectrum of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate displays signals for the carbonyl carbons of the ester groups (around 168 ppm), the carbons of the pyridine ring, and the carbons of the ethyl and methyl groups.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of pyridine dicarboxylate derivatives is characterized by strong absorption bands corresponding to the $\text{C}=\text{O}$ stretching of the ester functional groups, typically appearing in the region of $1720\text{--}1730\text{ cm}^{-1}$.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry data for dimethyl pyridine-3,5-dicarboxylate shows a molecular ion peak corresponding to its molecular weight.[\[5\]](#) For **diethyl pyridine-3,5-dicarboxylate**, the molecular ion peak (M^+) would be expected at $m/z = 223$.

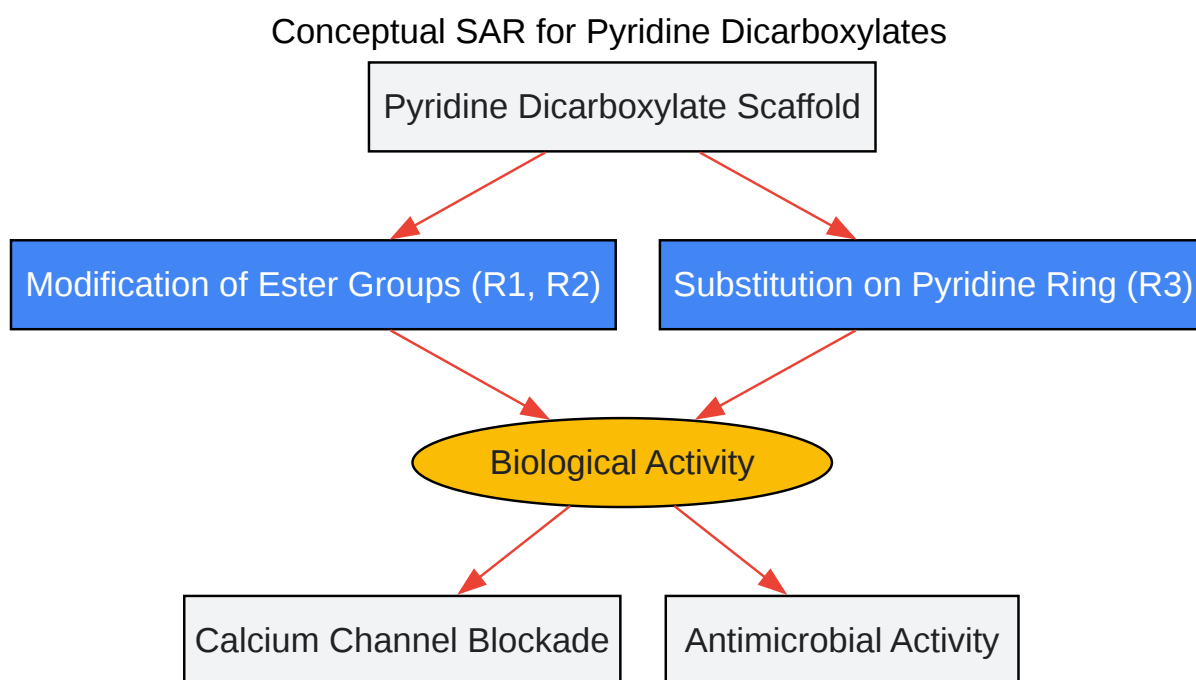
Biological Activity and Signaling Pathways

Specific signaling pathways involving **diethyl pyridine-3,5-dicarboxylate** have not been detailed in the available literature. However, the broader class of pyridine dicarboxylic acid derivatives has been a subject of interest in medicinal chemistry.

Derivatives of pyridine dicarboxylic acids have been investigated for their potential as calcium channel antagonists. The potency of these compounds is influenced by the nature of the ester groups and other substituents on the pyridine ring. For instance, non-identical ester groups at the C-3 and C-5 positions have been found to be more potent in some cases.

Furthermore, the pyridine nucleus is considered a "privileged structure" in drug discovery, and its derivatives have shown a wide range of therapeutic properties, including antimicrobial activity.

Structure-Activity Relationship (SAR) Concept



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